![molecular formula C18H18N2O7 B6112095 ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate](/img/structure/B6112095.png)
ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate, also known as ethyl 4-(p-nitrophenylamino)benzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of compounds known as benzamides, which are widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to modulate various signaling pathways in the body, which makes it a potentially useful tool for studying the mechanisms of various diseases. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate. One potential direction is to further investigate the mechanism of action of this compound, particularly with regard to its effects on various signaling pathways in the body. Additionally, future research could explore the potential therapeutic applications of this compound in various disease models, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Finally, future research could investigate the development of new synthetic methods for producing this compound, as well as the synthesis of analogs with improved solubility and biological activity.
Synthesis Methods
The synthesis of ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate involves the reaction of ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate 4-aminobenzoate with p-nitrophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product by hydrolysis.
Scientific Research Applications
Ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
properties
IUPAC Name |
ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-4-27-18(22)11-5-7-12(8-6-11)19-17(21)13-9-15(25-2)16(26-3)10-14(13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZWLTLRKMNGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.